molecular formula C12H18Cl2Ru B8115581 Dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV)

Dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV)

Cat. No. B8115581
M. Wt: 334.2 g/mol
InChI Key: HIFFVMAWJALNHN-LXALEWKWSA-L
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Description

Dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV) is a useful research compound. Its molecular formula is C12H18Cl2Ru and its molecular weight is 334.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Formation and Behavior

  • Dichloro(dodeca-2,6,10-triene-1,12-diyl)ruthenium(IV) forms when butadiene reacts with ruthenium trichloride. This compound behaves similarly to a nickel compound used in the catalytic trimerization of butadiene, as discussed in its reaction with pyridine and behavior upon pyrolysis (Nicholson & Shaw, 1966).

Application in Organic Synthesis

  • Bis(allyl)-ruthenium(IV) complexes, including dichloro(dodeca-2,6,10-triene-1,12-diyl)ruthenium(IV), are promising precursors in catalytic organic synthesis. These complexes are involved in a variety of stoichiometric reactions and catalytic organic transformations (Cadierno et al., 2006).

Polymerization Catalyst

  • Dichloro(dodeca-2,6,10-triene-1,12-diyl)ruthenium(IV), in combination with triphenylphosphine, is used as a catalyst for the polymerization of various monomers such as methyl methacrylate. This process is believed to proceed through a radical mechanism (Hiraki, Kaneko, & Hirai, 1971).

Amide Synthesis

  • In amide bond-forming reactions, this ruthenium catalyst facilitates the efficient one-pot amide coupling of carboxylate salts of primary or secondary amines with acetylenes, offering a sustainable synthetic method (Krause et al., 2016).

Complex Formation and Stability

  • Dichloro(dodeca-2,6,10-triene-1,12-diyl)ruthenium(IV) reacts with various ligands to form stable complexes. This includes reactions with carbon monoxide, phosphines, and fluorophosphines, yielding complexes with unique nuclear magnetic resonance (NMR) properties (Head, Nixon, Swain, & Woodard, 1974).

Hydrosilylation Catalysis

  • Dichloro(dodeca-2,6,10-triene-1,12-diyl)ruthenium(IV) and related complexes have been studied for their catalytic role in the hydrosilylation of methylvinyldimethoxysilane with methyldimethoxysilane. These studies help understand the balance of sigma-donor capabilities of ligands in such catalytic processes (Tuttle et al., 2009).

properties

IUPAC Name

dichlororuthenium(2+);(2E,6Z,10E)-dodeca-2,6,10-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18.2ClH.Ru/c1-3-5-7-9-11-12-10-8-6-4-2;;;/h3-6,11-12H,1-2,7-10H2;2*1H;/q-2;;;+4/p-2/b5-3+,6-4+,12-11-;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFFVMAWJALNHN-LXALEWKWSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C=CCCC=CCCC=C[CH2-].Cl[Ru+2]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[CH2-]/C=C/CC/C=C\CC/C=C/[CH2-].Cl[Ru+2]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

12170-97-7
Record name Dichloro(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV)
Reactant of Route 2
Dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV)
Reactant of Route 3
Dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV)
Reactant of Route 4
Dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV)
Reactant of Route 5
Dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV)
Reactant of Route 6
Dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV)

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